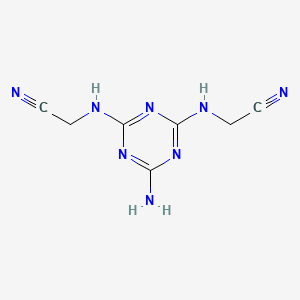![molecular formula C9H17NaO8 B13795458 sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sodium ion, making it highly soluble in water and reactive under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate typically involves the reaction of a hexose sugar with a propanoic acid derivative in the presence of a sodium base. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the hydroxyl groups and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the reaction. Enzymatic processes are often employed to facilitate the selective hydroxylation of the hexose sugar, followed by esterification with propanoic acid and neutralization with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers or esters.
Scientific Research Applications
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.
Mechanism of Action
The mechanism of action of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium gluconate: Similar in structure but lacks the propanoate group.
Sodium lactate: Contains a lactate group instead of the hexose sugar.
Sodium ascorbate: Contains an ascorbate group with antioxidant properties.
Uniqueness
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is unique due to its combination of a hexose sugar and a propanoate group, providing distinct chemical properties and reactivity compared to other sodium salts. This uniqueness makes it valuable in specific applications where both carbohydrate and carboxylate functionalities are required.
Properties
Molecular Formula |
C9H17NaO8 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate |
InChI |
InChI=1S/C9H18O8.Na/c10-3-5(11)8(15)9(16)6(12)4-17-2-1-7(13)14;/h5-6,8-12,15-16H,1-4H2,(H,13,14);/q;+1/p-1/t5-,6+,8-,9-;/m1./s1 |
InChI Key |
RSDJAMPUNPVDHA-JKJIFJNKSA-M |
Isomeric SMILES |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C(COCC(C(C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


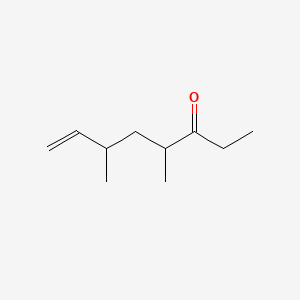
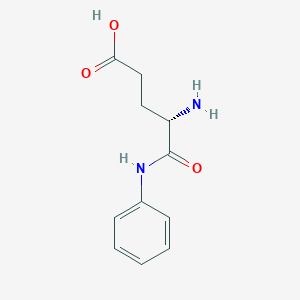
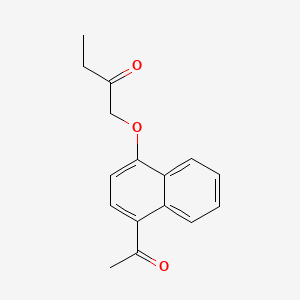

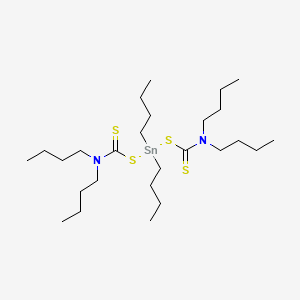
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
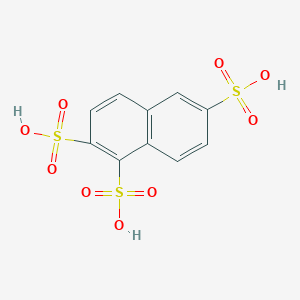
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)

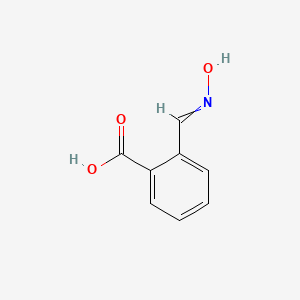
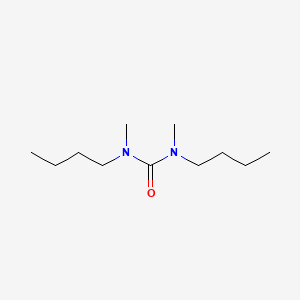
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
